molecular formula C21H18ClFN4O3 B12166314 methyl 4-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 4-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12166314
M. Wt: 428.8 g/mol
InChI Key: ABLWYUPZTCLMQE-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for designing new drugs with potential therapeutic effects.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of active pharmaceutical ingredients.

    Materials Science: The unique structure of this compound makes it suitable for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and benzoate derivatives, such as:

  • Imidazole-4-carboxamide
  • Benzoic acid derivatives

Uniqueness

Methyl 4-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 4-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate (CAS Number: 1040692-04-3) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Compound Structure and Properties

The compound's molecular formula is C18H20ClFN4O3C_{18}H_{20}ClFN_{4}O_{3}, with a molecular weight of 394.8 g/mol. Its structure includes an imidazo[4,5-c]pyridine core substituted with a chlorofluorophenyl group and a butanoate moiety.

PropertyValue
Molecular FormulaC18H20ClFN4O3C_{18}H_{20}ClFN_{4}O_{3}
Molecular Weight394.8 g/mol
CAS Number1040692-04-3

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities that may be beneficial for therapeutic applications targeting inflammatory and autoimmune conditions.

Antiproliferative Activity

In vitro studies have demonstrated the compound's antiproliferative effects against various human cancer cell lines. Notably, derivatives of imidazo[4,5-c]pyridines often show selective activity in sub-micromolar ranges. For instance:

CompoundCell LineIC50 (μM)
Methyl 4-{...} (Tested)HeLa0.4
Methyl 4-{...} (Tested)SW6200.7

These results suggest a promising potential for further development as an anticancer agent.

Antibacterial Activity

While the primary focus has been on anticancer properties, some studies have also evaluated the antibacterial activity of similar compounds. For example:

CompoundBacterial StrainMIC (μM)
Methyl 4-{...} (Tested)E. coli32

This indicates moderate antibacterial potential, although further research is required to evaluate its efficacy against a broader range of pathogens.

The mechanism by which this compound exerts its biological effects is still under investigation. However, structural modifications have been shown to enhance its bioavailability and alter pharmacokinetic properties.

Case Studies and Research Findings

Several studies have explored the structure-activity relationships (SARs) of imidazopyridine derivatives:

  • Study on SARs : A study highlighted that modifications in the substituent groups significantly impact biological activity. For instance, replacing specific functional groups can lead to enhanced antiproliferative effects.
  • In Vivo Studies : Preclinical trials involving animal models have indicated that while some derivatives exhibit promising results in vitro, they may not always translate to effective in vivo outcomes due to metabolic instability or toxicity.
  • Comparative Analysis : Compounds structurally similar to methyl 4-{...} were analyzed for their biological profiles:
    Compound NameUnique Features
    Methyl 4-(4-fluorophenyl)-1H-imidazolePotential anti-inflammatory activity
    5-Methylthiazolo[3,2-a]pyridineExhibits different biological activity patterns
    2-Chloro-N-(3-pyridinyl)acetamideSimpler amide structure; different pharmacological profile

Properties

Molecular Formula

C21H18ClFN4O3

Molecular Weight

428.8 g/mol

IUPAC Name

methyl 4-[[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18ClFN4O3/c1-30-20(28)12-2-5-14(6-3-12)26-21(29)27-9-8-17-18(25-11-24-17)19(27)15-10-13(22)4-7-16(15)23/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29)

InChI Key

ABLWYUPZTCLMQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=C(C=CC(=C4)Cl)F)N=CN3

Origin of Product

United States

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